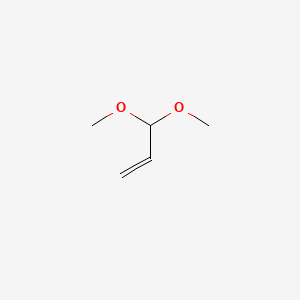

Acrolein dimethyl acetal

Numéro de catalogue B1329541

Poids moléculaire: 102.13 g/mol

Clé InChI: OBWGMYALGNDUNM-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US09227983B2

Procedure details

0.16 gm of 13b.1 (0.192 mmol) and 42 mg of acrolein dimethyl acetal (0.41 mmol) were weighed into a 25 ml RB flask followed by addition of 40 mg of Montmorillonite clay, the flask was capped with a septum and 3 ml of ACN were added under nitrogen. The pH of the reaction was determined to be about 6. About 3 microliters of TFA were added. After additional stirring, the pH was found to be 3.5. After 30 minutes, 0.15 ml of acrolein dimethyl acetal was added and stirring continued at room temperature. The reaction was monitored by TLC and HPLC. The reaction was quenched after stirring for 5 hours with 2 ml of aqueous sodium bicarbonate and the solution was filtered over a bed of celite. The celite bed was washed with 20 ml of ACN, and the filtrates combined and concentrated on the rotavapor. The crude product was purified by reverse phase chromatography using methanol/water 4:1 to give 150 mg of acrolein acetal product, 14b.1.

[Compound]

Name

13b.1

Quantity

0.16 g

Type

reactant

Reaction Step One

[Compound]

Name

Montmorillonite

Quantity

40 mg

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][O:2][CH:3]([O:6]C)[CH:4]=[CH2:5].[C:8](O)(C(F)(F)F)=O.[C:15](#N)[CH3:16]>>[CH3:8][CH2:1][O:2][CH:3]([O:6][CH2:15][CH3:16])[CH:4]=[CH2:5]

|

Inputs

Step One

[Compound]

|

Name

|

13b.1

|

|

Quantity

|

0.16 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

42 mg

|

|

Type

|

reactant

|

|

Smiles

|

COC(C=C)OC

|

Step Two

[Compound]

|

Name

|

Montmorillonite

|

|

Quantity

|

40 mg

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

3 μL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(C(F)(F)F)O

|

Step Four

|

Name

|

|

|

Quantity

|

0.15 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(C=C)OC

|

Step Five

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

were added under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

continued at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction was quenched

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

after stirring for 5 hours with 2 ml of aqueous sodium bicarbonate

|

|

Duration

|

5 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the solution was filtered over a bed of celite

|

WASH

|

Type

|

WASH

|

|

Details

|

The celite bed was washed with 20 ml of ACN

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated on the rotavapor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified by reverse phase chromatography

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CCOC(C=C)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 150 mg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |